molecular formula C53H70F3N13O13S2 B10825583 CTAP trifluoroacetate

CTAP trifluoroacetate

Cat. No.: B10825583
M. Wt: 1218.3 g/mol
InChI Key: OCNOBNFWFKDFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTAP trifluoroacetate is a water-soluble, cyclic octapeptide that acts as a receptor antagonist selective for the μ opioid receptor. Its formal name is D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-arginyl-L-threonyl-3-mercapto-L-valyl-cyclic (2→7)-disulfide-L-threoninamide, trifluoroacetate salt. The compound has a molecular formula of C51H69N13O11S2 • XCF3COOH and a molecular weight of 1104.3 . This compound is known for its high potency and specificity for μ opioid receptors, making it a valuable tool in neuroscience and pain research .

Preparation Methods

Synthetic Routes and Reaction Conditions

CTAP trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain, followed by cyclization to form the cyclic octapeptide structure. The final product is obtained by cleaving the peptide from the solid-phase resin using trifluoroacetic acid (TFA), which also removes the protecting groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

CTAP trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with modified functional groups .

Scientific Research Applications

CTAP trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

CTAP trifluoroacetate exerts its effects by selectively binding to μ opioid receptors and blocking their activation by endogenous or exogenous agonists. This inhibition prevents the downstream signaling pathways associated with pain relief and euphoria. The compound’s high selectivity and potency make it an effective tool for studying the molecular targets and pathways involved in opioid receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and selectivity for μ opioid receptors, making it at least 10-fold more potent than naltrexone. Its resistance to enzymatic metabolism and ability to enter the brain and cerebrospinal fluid further enhance its effectiveness in research and potential therapeutic applications .

Properties

Molecular Formula

C53H70F3N13O13S2

Molecular Weight

1218.3 g/mol

IUPAC Name

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-[3-(diaminomethylideneamino)propyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C51H69N13O11S2.C2HF3O2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56);(H,6,7)

InChI Key

OCNOBNFWFKDFMD-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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